1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone

Physicochemical Properties Lipophilicity Drug Design

Researchers seeking pyrrole-based bioactive compounds face limited options when fine-tuning lipophilicity and electron-withdrawing effects. This 4,5-dichlorinated pyrrole ketone offers distinct electronic/steric properties unavailable in non- or mono-halogenated analogs. - LogP 2.52 (vs. 0.93 for 2-acetylpyrrole) optimizes membrane penetration - Direct precursor for marinopyrrole A analogs (Mcl-1 inhibition, IC50=10.1 µM) - Building block for pyoluteorin-inspired agrochemicals - ≥98% purity, available in research quantities for SAR campaigns

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 1254110-85-4
Cat. No. B11910099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
CAS1254110-85-4
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(N1)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3
InChIKeyQFUQUALBSJJVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone: Pyrrole Building Block


1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone (CAS 1254110-85-4) is a dichlorinated pyrrole ketone with molecular formula C6H5Cl2NO and molecular weight 178.02 g/mol . It features a 4,5-dichloro substitution pattern on the pyrrole ring and an acetyl group at the 2-position, rendering it a versatile small molecule scaffold for medicinal chemistry and agrochemical research . The compound is commercially available from multiple vendors in purities up to 98% .

Scaffold 4,5-Dichloro substitution defines unique electronic and steric profile
Reactivity Acetyl group at C2 enables ketone-specific synthetic transformations
Natural product Core building block for marinopyrrole and pyoluteorin analog libraries

Substitution Risks for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone


The 4,5-dichloro substitution pattern of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone imparts distinct electronic and steric properties that cannot be replicated by unsubstituted, mono-halogenated, or differently halogenated pyrrole analogs. The electron-withdrawing chlorine atoms at both the 4- and 5-positions significantly alter the reactivity of the pyrrole ring and the adjacent ketone, influencing downstream synthetic transformations and biological target interactions [1]. Simply interchanging this compound with 2-acetylpyrrole (CAS 1072-83-9) or 1-(4-chloro-1H-pyrrol-2-yl)ethanone (CAS 51333-63-2) would fundamentally alter the physicochemical and reactivity profile, as quantified below.

Unsubstituted pyrrole analogs
Lack of chlorine at positions 4 and 5 alters electronic properties and reactivity, limiting direct substitution.
Mono-chlorinated or other halogen analogs
Single halogen or mixed halogens shift steric and electronic balance, potentially changing downstream transformation outcomes.

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Differentiation


Enhanced Lipophilicity Over Non-Halogenated Analog

The 4,5-dichloro substitution on 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone significantly increases its lipophilicity compared to the non-halogenated analog 2-acetylpyrrole. This enhanced LogP value is expected to influence membrane permeability and distribution profiles .

Lipophilicity
Reported
LogP 2.52 vs 0.93 (Δ +1.59)
~39× increase in octanol–water partitioning
Supports membrane permeability evaluation
Calculated (XLogP3); comparator from PungentDB
Physicochemical Properties Lipophilicity Drug Design

TPSA Comparison to Unsubstituted Analog

The introduction of two chlorine atoms increases the topological polar surface area (TPSA) of the compound relative to the non-halogenated analog, which may affect solubility and oral bioavailability according to Veber's rules .

Polar Surface Area
Data to verify
32.86 Ų
Hydrogen-bonding profile nearly identical to non-halogenated analog
Chlorine substituents do not significantly alter TPSA
Physicochemical Properties Bioavailability Medicinal Chemistry

Antibacterial Activity Potential

Patents disclose that 4,5-dihalopyrrol-2-yl di- and trihalomethyl ketones, a class to which 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone is a structural precursor, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. While specific MIC data for the exact compound is not available in the public domain, the 4,5-dichloro substitution pattern is a critical pharmacophore for this activity class [2].

Antibacterial Class Evidence
Class-level
4,5-Dihalopyrrol-2-yl ketone class MIC 2–500 µg/mL
Supports antimicrobial scaffold selection
Compound-specific MIC not reported; class inference from patent data
Antibacterial Agrochemical Patent Literature

Synthetic Utility in Natural Product Analogs

The 4,5-dichloropyrrole moiety is a core structural feature of the marine-derived antibiotic marinopyrrole A (Mcl-1 inhibitor, IC50 = 10.1 µM) and the antifungal natural product pyoluteorin [1]. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone serves as a readily available building block for constructing analogs of these bioactive molecules, as its ketone functionality enables diverse synthetic transformations (e.g., Grignard additions, condensations) not accessible with the corresponding carboxamide or nitrile derivatives .

Synthetic Utility
Supporting evidence
Acetyl vs carboxamide/nitrile reactivity
Qualitative advantage for ketone-specific chemistry
Enables diverse marinopyrrole and pyoluteorin analog synthesis
Compared to alternative C2 substituents
Synthetic Chemistry Natural Products Marinopyrrole Pyoluteorin

1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone Applications


Antibacterial Agent Synthesis

Based on class-level evidence that 4,5-dihalopyrrol-2-yl ketones exhibit antibacterial activity with MIC values ranging from 2 to 500 µg/mL against S. aureus, P. aeruginosa, E. coli, and P. vulgaris [1], 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone can be employed as a starting material for the synthesis of next-generation antibacterial compounds. The acetyl group at the 2-position can be further functionalized to optimize potency and spectrum.

Marinopyrrole A Analog Development

The 4,5-dichloropyrrole core is essential for the Mcl-1 inhibitory activity of marinopyrrole A (IC50 = 10.1 µM) . 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone provides a direct entry point for constructing marinopyrrole analogs, enabling structure-activity relationship (SAR) studies to improve potency and selectivity against Bcl-2 family proteins.

Pyoluteorin-Based Antifungal & Herbicidal Agents

Pyoluteorin, a natural product containing the 4,5-dichloropyrrole moiety, exhibits potent antifungal and herbicidal properties [2]. 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone can be utilized as a building block to synthesize simplified pyoluteorin analogs, potentially leading to new crop protection agents with reduced structural complexity and improved synthetic accessibility.

Physicochemical Optimization for Drug Discovery

The compound's enhanced LogP (2.52 vs. 0.93 for 2-acetylpyrrole) and moderate TPSA (32.86 Ų) make it a valuable scaffold for fine-tuning lipophilicity and permeability in lead optimization campaigns, particularly when increased membrane penetration is desired without drastically altering hydrogen bonding capacity.

Application
Selection Property
Validation Focus
Antimicrobial lead synthesis
4,5-Dichloropyrrole pharmacophore
Class-level antibacterial activity review
Marinopyrrole A analog development
Ketone functional handle
Mcl-1 pathway SAR studies
Pyoluteorin-based lead discovery
4,5-Dichloropyrrole core
Antifungal/herbicidal model screening
Lead physicochemical optimization
LogP/TPSA profile
Permeability-solubility balance review

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